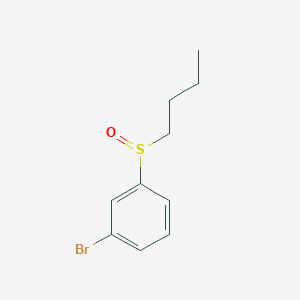

1-Bromo-3-(butane-1-sulfinyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-3-(butane-1-sulfinyl)benzene is a chemical compound utilized in various chemical reactions and syntheses. Its characteristics and reactivities are significant in the field of organic chemistry.

Synthesis Analysis

While specific studies on the synthesis of 1-Bromo-3-(butane-1-sulfinyl)benzene were not found, related research includes the work on 3-Bromo-2-(tert-butylsulfonyl)-1-propene, which reacts with various electrophiles to yield functionalized sulfones. These compounds can further react with different nucleophiles, indicating a versatile synthetic utility (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

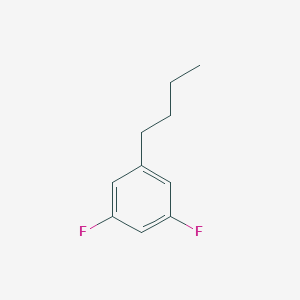

For the molecular structure, research on related bromo-substituted benzenes, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, involves characterization through density functional theory (DFT) calculations, providing insights into the structural aspects of such compounds (Patil et al., 2012).

Chemical Reactions and Properties

A study on the synthesis and reactions of a highly strained thiophene with two fused four-membered rings, including bromine addition, reveals insights into the reactivity of bromine in complex organic structures, which could be relevant to understanding the chemical reactions of 1-Bromo-3-(butane-1-sulfinyl)benzene (Nakayama & Kuroda, 1993).

Physical Properties Analysis

While specific data on the physical properties of 1-Bromo-3-(butane-1-sulfinyl)benzene is not available, related compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene have been used in organometallic synthesis, indicating potential similarities in physical properties (Porwisiak & Schlosser, 1996).

Chemical Properties Analysis

Research on 1-Bromo-4-( 2,2-diphenylvinyl) benzene, a structurally related compound, indicates complex fluorescence properties, which might shed light on the chemical behavior of bromo-substituted benzenes under various conditions (Liang, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Building Blocks in Organic Chemistry

1-Bromo-3-(butane-1-sulfinyl)benzene plays a crucial role in organic synthesis, serving as a versatile building block for constructing complex molecular structures. Its utility is demonstrated in the synthesis of thiol end-capped molecular wires, where it acts as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. This highlights its importance in the development of molecular electronics, offering pathways to novel materials and devices (Stuhr-Hansen et al., 2005).

Catalysts and Chemical Reactions

The compound finds application in catalysis and chemical reactions, where it contributes to the understanding and development of new reaction mechanisms. For example, its analogs have been studied for their roles in thermal chemistry on Pt(111) surfaces, elucidating mechanisms for double-bond isomerization among C4 hydrocarbons. Such studies provide insights into hydrogenation, dehydrogenation, and isotope exchange reactions, which are fundamental to chemical manufacturing processes (Lee & Zaera, 2005).

Material Science and Nanotechnology

In material science and nanotechnology, 1-Bromo-3-(butane-1-sulfinyl)benzene derivatives are pivotal in the bottom-up synthesis of graphene nanoribbons and other nanomaterials. Their ability to act as precursors for controlled edge morphology and narrow widths is crucial for advancing electronic materials with tailored properties. Such research contributes to the development of next-generation semiconductors and nanodevices (Patil et al., 2012).

Environmental and Green Chemistry

In environmental and green chemistry, derivatives of 1-Bromo-3-(butane-1-sulfinyl)benzene are explored for their roles in pollution mitigation, such as in the oxidative desulfurization of diesel fuel. This application underscores the importance of such compounds in developing more sustainable chemical processes and materials that reduce environmental impact (Gao et al., 2010).

Eigenschaften

IUPAC Name |

1-bromo-3-butylsulfinylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrOS/c1-2-3-7-13(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAHJFSTKOMTSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616336 |

Source

|

| Record name | 1-Bromo-3-(butane-1-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(butane-1-sulfinyl)benzene | |

CAS RN |

1215077-69-2 |

Source

|

| Record name | 1-Bromo-3-(butane-1-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)

![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)

![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)